Cicloesanoli

Cyclohexanol, a cyclic alcohol with the molecular formula C6H11OH, is an important organic compound used in various applications across industries. It is synthesized through hydrogenation of cyclohexone or by fermentation processes involving microorganisms such as *Clostridium*. Cyclohexanol exhibits a strong characteristic odor and can be produced both in liquid and solid forms depending on the specific manufacturing process.

In chemical industry, cyclohexanol serves multiple roles. Primarily, it acts as a key intermediate for the production of nylon, polyester fibers, and other polymeric materials due to its ability to undergo polymerization reactions efficiently. Additionally, this compound finds extensive use in fragrance formulations owing to its pleasant scent. Its application spectrum further extends into pharmaceuticals where it is employed as an intermediate or solvent.

Safety considerations are paramount when handling cyclohexanol; it should be stored away from heat sources and oxidizers to prevent potential hazards. Proper protective measures, including gloves and goggles, must be worn during manipulation due to its irritant properties. Overall, cyclohexanol's versatility makes it indispensable in many chemical processes and applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

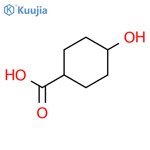

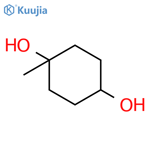

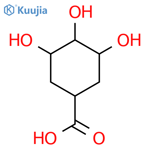

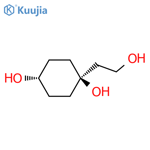

|

4-hydroxycyclohexane-1-carboxylic acid | 17419-81-7 | C7H12O3 |

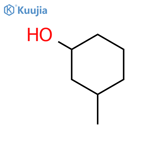

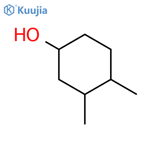

|

(1R,3R)-3-methylcyclohexan-1-ol | 24965-94-4 | C7H14O |

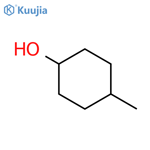

|

4-methylcyclohexan-1-ol | 589-91-3 | C7H14O |

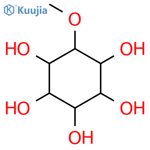

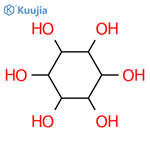

|

epi-Inositol,6-O-methyl- (9CI) | 60537-25-9 | C7H14O6 |

|

1-methylcyclohexane-1,4-diol | 89794-52-5 | C7H14O2 |

|

3,4-dimethylcyclohexan-1-ol | 5715-23-1 | C8H16O |

|

D-chiro Inositol | 643-12-9 | C6H12O6 |

|

allo-Inositol | 643-10-7 | C6H12O6 |

|

Cyclohexanecarboxylic acid, 3,4,5-trihydroxy- | 4521-88-4 | C7H12O5 |

|

1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans- | 101489-38-7 | C8H16O3 |

Letteratura correlata

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

Fornitori consigliati

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

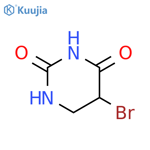

5-Bromodihydrouracil Cas No: 1193-76-6

5-Bromodihydrouracil Cas No: 1193-76-6